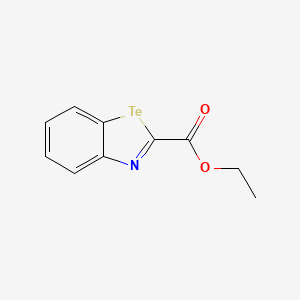
Ethyl 1,3-benzotellurazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,3-benzotellurazole-2-carboxylate is an organotellurium compound that features a benzotellurazole ring substituted with an ethyl ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3-benzotellurazole-2-carboxylate typically involves the reaction of 1,3-benzotellurazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the tellurium atom. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,3-benzotellurazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the benzotellurazole ring can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding telluride using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Hydrochloric acid or sodium hydroxide; reactions are conducted in aqueous or mixed aqueous-organic solvents.
Major Products
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurides or tellurium-containing anions.
Substitution: Formation of 1,3-benzotellurazole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 1,3-benzotellurazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based therapeutics.
Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and semiconductors.
Mecanismo De Acción
The mechanism of action of Ethyl 1,3-benzotellurazole-2-carboxylate involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that induce oxidative stress in cells.
Comparación Con Compuestos Similares
Ethyl 1,3-benzotellurazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1,3-benzothiazole-2-carboxylate: Similar structure but contains sulfur instead of tellurium. It is less reactive and has different biological activities.
Ethyl 1,3-benzoselenazole-2-carboxylate: Contains selenium instead of tellurium. It has similar reactivity but different redox properties and biological effects.
Ethyl 1,3-benzimidazole-2-carboxylate: Contains nitrogen instead of tellurium. It is more stable and has distinct chemical and biological properties.
Propiedades
Número CAS |
89723-12-6 |
|---|---|
Fórmula molecular |
C10H9NO2Te |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
ethyl 1,3-benzotellurazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO2Te/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 |
Clave InChI |
GFVUVDHBLQJKHW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=CC=CC=C2[Te]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



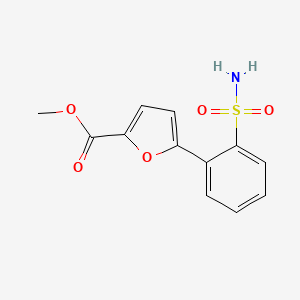
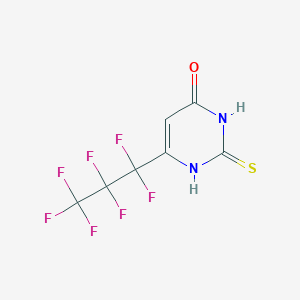
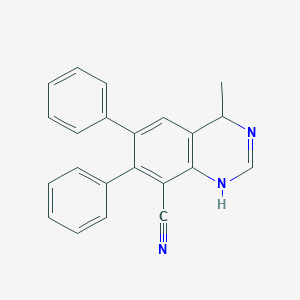
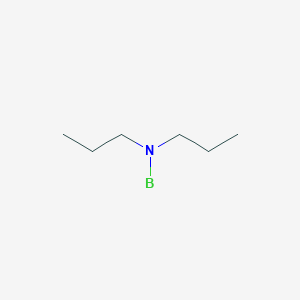
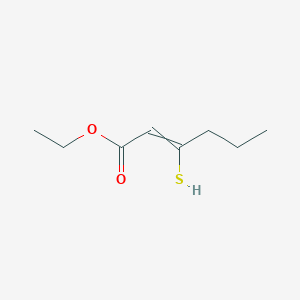
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
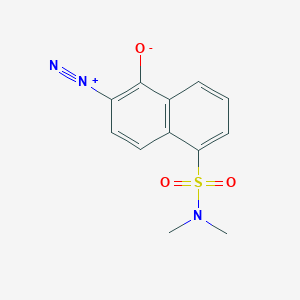
![4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14388862.png)
![Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol](/img/structure/B14388868.png)
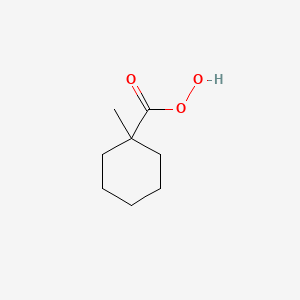
![Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate](/img/structure/B14388884.png)

![3-[(2,4-Dinitrophenyl)disulfanyl]-N,N-dimethylpropanamide](/img/structure/B14388898.png)
